Precise Isotopic Purity Enables Definitive Quantitation of the CYP3A4-Mediated N-Dealkylation Pathway
rac 5-Carboxy Desisopropyl Tolterodine-d6 provides a direct, stable isotope-labeled internal standard for the precise quantitation of the 5-Carboxy Desisopropyl Tolterodine metabolite, which is a specific marker for the CYP3A-mediated N-dealkylation pathway of tolterodine [1]. This contrasts with the use of an unlabeled standard, which would co-elute and produce identical mass transitions, making it impossible to differentiate the standard from the analyte. The specified isotopic enrichment of ≥98% deuterium for this compound ensures minimal interference from unlabeled species, enabling accurate measurement of this low-abundance, inactive metabolite .
| Evidence Dimension | Isotopic Purity (Deuterium Enrichment) |
|---|---|
| Target Compound Data | ≥98% D6 enrichment (isotopic purity) |
| Comparator Or Baseline | Unlabeled 5-Carboxy Desisopropyl Tolterodine (0% deuterium enrichment) |
| Quantified Difference | Qualitative difference: The deuterated compound possesses a distinct mass shift (+6 Da) enabling unambiguous MS/MS detection and differentiation from the endogenous metabolite, which is not possible with the unlabeled analog. |
| Conditions | Vendor Certificate of Analysis (CoA) specification for stable isotope-labeled analytical standard |
Why This Matters
High isotopic purity is non-negotiable for achieving the accuracy and precision required in bioanalytical method validation per regulatory guidelines (e.g., FDA, EMA), directly impacting the integrity of pharmacokinetic and DDI study data.
- [1] Postlind H, et al. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metab Dispos. 1998;26(4):289-93. View Source
